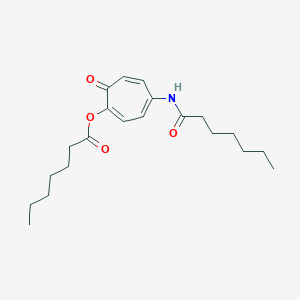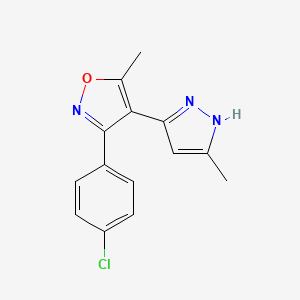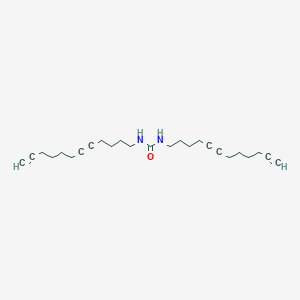
1,3-Didodeca-5,11-diyn-1-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Didodeca-5,11-diyn-1-ylurea is a chemical compound with the molecular formula C25H36N2O It is characterized by the presence of two dodecadiynyl groups attached to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Didodeca-5,11-diyn-1-ylurea typically involves the reaction of dodeca-5,11-diyne with urea under specific conditions. One common method involves the isomerization of dodeca-5,7-diyne followed by treatment with N-methoxy-N-methylcarboxamides . The reaction conditions often require the use of lithium derivatives and specific solvents to achieve the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This may involve optimizing reaction conditions, using more efficient catalysts, and ensuring proper handling and storage of reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Didodeca-5,11-diyn-1-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products depending on the nucleophiles used.
Aplicaciones Científicas De Investigación
1,3-Didodeca-5,11-diyn-1-ylurea has several applications in scientific research, including:
Chemistry: The compound is used in the synthesis of various organic molecules and as a building block for more complex structures.
Biology: It may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: The compound can be used in the development of new materials and as a precursor for industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Didodeca-5,11-diyn-1-ylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,3-Didodeca-5,11-diyn-1-ylurea include other diynyl urea derivatives and related organic molecules with similar structural features.
Uniqueness
This compound is unique due to its specific arrangement of dodecadiynyl groups and urea moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
2213-27-6 |
|---|---|
Fórmula molecular |
C25H36N2O |
Peso molecular |
380.6 g/mol |
Nombre IUPAC |
1,3-bis(dodeca-5,11-diynyl)urea |
InChI |
InChI=1S/C25H36N2O/c1-3-5-7-9-11-13-15-17-19-21-23-26-25(28)27-24-22-20-18-16-14-12-10-8-6-4-2/h1-2H,5-12,17-24H2,(H2,26,27,28) |
Clave InChI |
BRWZNQUQSCGDFY-UHFFFAOYSA-N |
SMILES canónico |
C#CCCCCC#CCCCCNC(=O)NCCCCC#CCCCCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


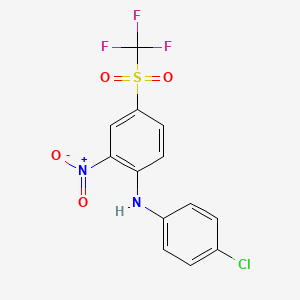
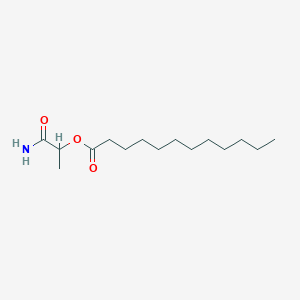
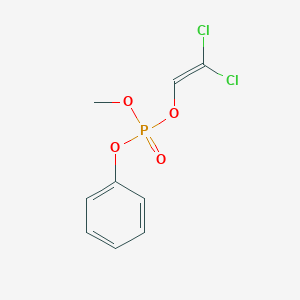

![5-Nitro-2-(2-{1-[(E)-(5-nitropyridin-2-yl)diazenyl]naphthalen-2-yl}hydrazinyl)pyridine](/img/structure/B14744374.png)
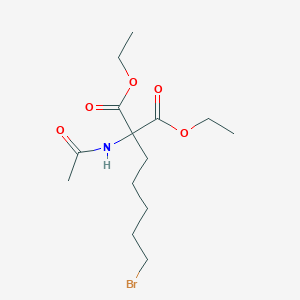
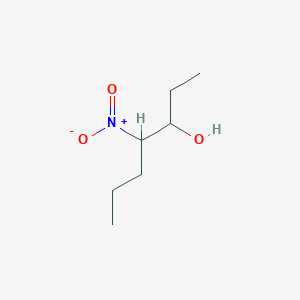
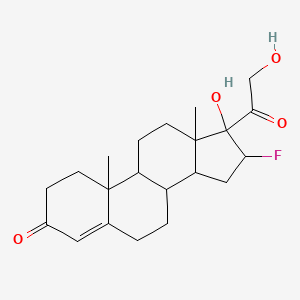

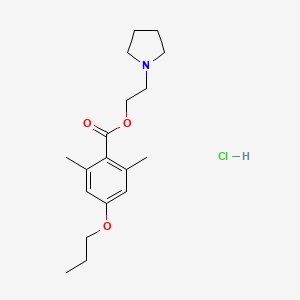
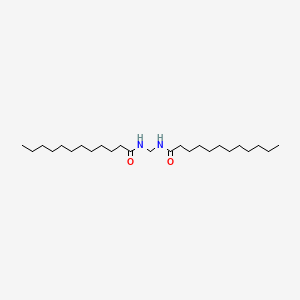
![2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline](/img/structure/B14744428.png)
